molecular formula C9H6ClFO3 B13542027 3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid

3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13542027
M. Wt: 216.59 g/mol
InChI Key: GDLRCQAERWAURD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H6ClFO3 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-2-fluorophenylboronic acid
  • 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid

Uniqueness

3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a 2-oxopropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

GDLRCQAERWAURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(=O)C(=O)O

Origin of Product

United States

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